

physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid

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Compound of Interest

Compound Name: 2-(5-Chloropyridin-2-yl)acetic acid

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An In-depth Technical Guide to the Physicochemical Properties of **2-(5-Chloropyridin-2-yl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structural features—a pyridine ring activated by a chlorine atom and a carboxylic acid moiety—make it a versatile intermediate for creating more complex molecules.^[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, offering critical insights for its application in research and pharmaceutical development. The presence of chlorine-containing heterocycles is significant in numerous FDA-approved drugs, highlighting the importance of such precursors in drug discovery.^{[2][3]}

Core Physicochemical Properties

The functional characteristics and potential applications of **2-(5-Chloropyridin-2-yl)acetic acid** are dictated by its physicochemical properties. These parameters are essential for designing synthetic routes, developing analytical methods, and formulating drug candidates. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	1000522-43-9	[4] [5] [6]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1] [4] [5] [6]
Molecular Weight	171.58 g/mol	[1] [4] [6]
Appearance	White to light yellow solid	[7]
Boiling Point	295.9 ± 25.0 °C (Predicted)	[1] [4] [5]
Density	1.405 ± 0.06 g/cm ³ (Predicted)	[4] [5] [7]
pKa	3.81 ± 0.10 (Predicted)	[5] [7]
LogP	1.36210 (Predicted)	[4]

Note: Many of the available physical properties are computationally predicted and should be confirmed experimentally for critical applications.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of **2-(5-Chloropyridin-2-yl)acetic acid** is paramount for its use in synthesis and drug development. A multi-technique approach is typically employed for comprehensive characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for confirming the molecular structure.

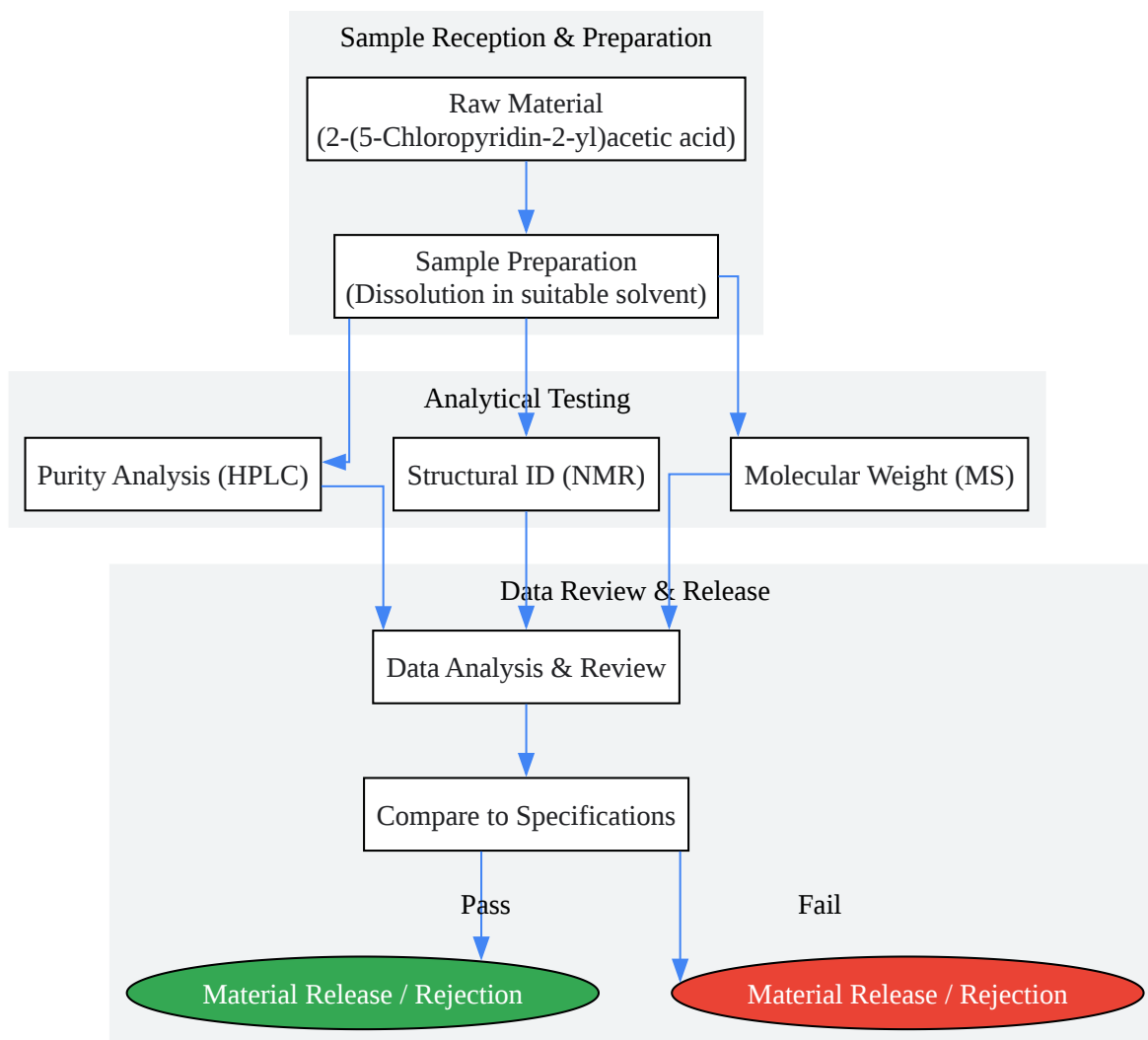
- ¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene (-CH₂) protons of the acetic acid group.
- ¹³C NMR: Reveals the number of unique carbon atoms, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further corroborating the compound's identity.^[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **2-(5-Chloropyridin-2-yl)acetic acid**. A reversed-phase method, typically using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can effectively separate the main compound from impurities.

The workflow for analytical characterization is a self-validating system designed to ensure the material meets all specifications before use in further applications.



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Caption: General workflow for analytical characterization.

Experimental Protocols

The following protocols are representative methodologies for the analysis of **2-(5-Chloropyridin-2-yl)acetic acid**.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol outlines a standard method for assessing chemical purity. The choice of a C18 column is based on its versatility for separating moderately polar compounds.

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Causality: TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte and to control the pH of the mobile phase.
- Sample Preparation:
 - Accurately weigh approximately 5 mg of **2-(5-Chloropyridin-2-yl)acetic acid**.
 - Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection: UV at 254 nm.
 - Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: pKa Determination by Potentiometric Titration

The pKa is a critical parameter influencing a molecule's solubility and absorption. A weak acid/strong base titration is an effective method for its determination.^[9]

- System Setup:
 - Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
 - Use an automated titrator or a magnetic stirrer and a burette.
- Sample Preparation:
 - Accurately weigh 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like ethanol may be needed if aqueous solubility is low.
- Titration:
 - Titrate the solution with a standardized strong base, such as 0.1 M Sodium Hydroxide (NaOH).
 - Record the pH value after each incremental addition of the titrant.
- Data Analysis:
 - Plot the pH versus the volume of NaOH added.
 - The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest section of the titration curve.

- Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid and allows for precise determination of the equivalence point.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

- Hazards: The compound is classified as an irritant.[7] It may cause skin, eye, and respiratory irritation.[10]
- Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12] Ensure eyewash stations and safety showers are readily accessible.
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5][7] The recommended storage temperature is between 2-8°C.[1][5][7]

Applications in Drug Discovery and Development

2-(5-Chloropyridin-2-yl)acetic acid is primarily used as a pharmaceutical intermediate.[1] Its reactive carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the chloropyridine ring can participate in various cross-coupling reactions. These characteristics make it a valuable precursor for synthesizing active pharmaceutical ingredients (APIs) with potential therapeutic applications, including anti-inflammatory or antimicrobial properties.[1] For instance, related structures are used as intermediates in the synthesis of anticoagulants like Edoxaban.[13][14][15]

Conclusion

2-(5-Chloropyridin-2-yl)acetic acid is a key chemical intermediate with well-defined, albeit often predicted, physicochemical properties. A thorough understanding of its characteristics, supported by robust analytical validation, is crucial for its effective use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a foundational framework for researchers and scientists working with this versatile molecule.

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